
1-Méthyl-2-(tributylstannyl)pyrrole
Vue d'ensemble
Description
1-Methyl-2-(tributylstannyl)pyrrole (MTBP) is an organometallic compound that has gained increasing attention in the scientific research community due to its potential applications in various areas. It has been used in the synthesis of various organic compounds, as a catalyst in various reactions, and in the development of new materials. MTBP has also been studied as a potential therapeutic agent, with its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments being investigated. Additionally, this paper will discuss the future directions of MTBP research.
Applications De Recherche Scientifique
Synthèse des dérivés de bithiénolpyrrole
1-Méthyl-2-(tributylstannyl)pyrrole : est utilisé dans la synthèse de dérivés de bithiénolpyrrole par le biais d'une réaction de couplage de Stille. Ce processus implique l'utilisation de bromures de bithiénol et d'un catalyseur au palladium (Pd) . Ces dérivés sont importants dans l'étude des polymères conjugués en raison de leurs applications potentielles dans l'électronique organique.
Préparation du di(bisthiényl)-o-carborane (DBTC)
Ce composé sert de réactif pour la préparation du DBTC en réagissant avec des 5,5′-dibromo-o-carboranyl-bisthiophènes, à nouveau à l'aide d'un catalyseur au Pd . Le DBTC est remarquable pour son application dans l'électropolymérisation pour produire des polymères conducteurs, qui sont essentiels pour créer des matériaux avancés pour les dispositifs électroniques.
Photocatalyseurs organiques
This compound : est un précurseur dans la synthèse de Poly(Py-BTz-Py) (2-butyl-4,7-bis(1-méthyl-1H-pyrrol-2-yl)-2H-benzo[d][1,2,3]triazole) par réaction de couplage de Stille. Le Poly(Py-BTz-Py) peut être utilisé comme photocatalyseur organique pour la formation de liaisons C-C sous irradiation de lumière visible . Cette application est cruciale dans le domaine de la chimie verte, où les réactions photo-induites sont préférées aux méthodes traditionnelles.
Intermédiaires pharmaceutiques
Le composé est utilisé comme intermédiaire dans la recherche pharmaceutique. Son rôle dans la synthèse de divers candidats médicaments met en évidence son importance en chimie médicinale .
Safety and Hazards
1-Methyl-2-(tributylstannyl)pyrrole is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is very toxic to aquatic life .
Mécanisme D'action
Target of Action
It is used as a reactant in the preparation of various organic compounds .
Mode of Action
1-Methyl-2-(tributylstannyl)pyrrole interacts with its targets through a Stille coupling reaction . This reaction is facilitated by a palladium catalyst and is used to form carbon-carbon bonds .
Biochemical Pathways
The Stille coupling reaction involving 1-Methyl-2-(tributylstannyl)pyrrole affects the synthesis of various organic compounds . For instance, it is used in the preparation of Bithienylpyrrole derivatives . These derivatives are then used in the production of conducting polymers .
Pharmacokinetics
As a reactant in chemical reactions, its bioavailability would be determined by the reaction conditions and the nature of the reaction it is involved in .
Result of Action
The action of 1-Methyl-2-(tributylstannyl)pyrrole results in the formation of new organic compounds . For example, it is used in the synthesis of Bithienylpyrrole derivatives, which are then used to produce conducting polymers .
Analyse Biochimique
Biochemical Properties
The role of 1-Methyl-2-(tributylstannyl)pyrrole in biochemical reactions is primarily as a reactant in the preparation of bithienylpyrrole derivatives through a Stille coupling reaction with bithienyl bromides in the presence of a Pd catalyst
Molecular Mechanism
It is known to participate in Stille coupling reactions as a reactant
Propriétés
IUPAC Name |
tributyl-(1-methylpyrrol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAKCGOEKXDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377709 | |
| Record name | 1-Methyl-2-(tributylstannyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118486-97-8 | |
| Record name | 1-Methyl-2-(tributylstannyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-(tributylstannyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
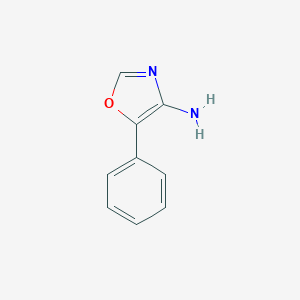

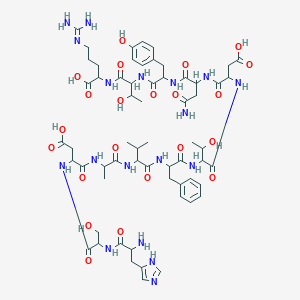
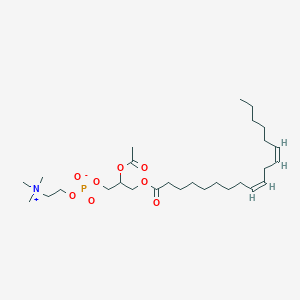
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)

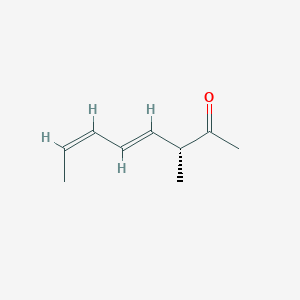
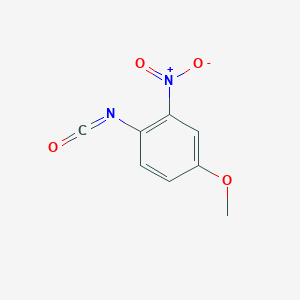


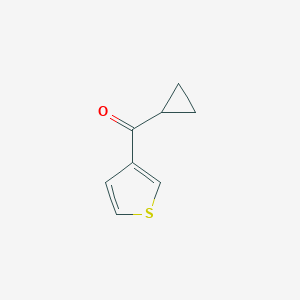
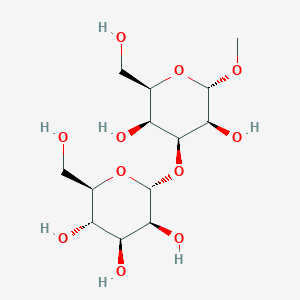
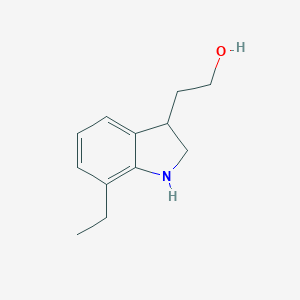
![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
